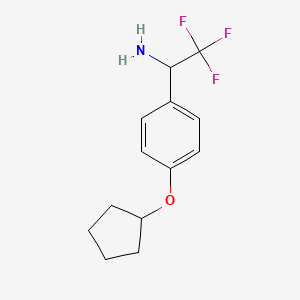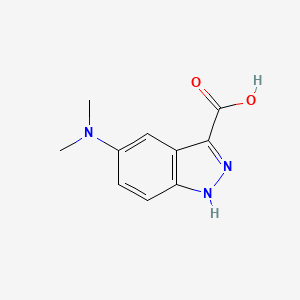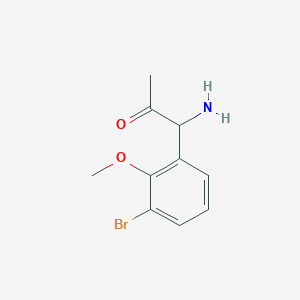![molecular formula C11H13F2N B13036562 (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine is a chemical compound with the molecular formula C₁₁H₁₃F₂N It is characterized by the presence of a cyclopropylmethylamine group attached to a phenyl ring substituted with a difluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine typically involves the following steps:
Formation of the Cyclopropylmethylamine Group: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine under suitable conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a halogen exchange reaction using a difluoromethylating agent such as difluoromethyl iodide.
Coupling with the Phenyl Ring: The final step involves coupling the cyclopropylmethylamine with a phenyl ring substituted with the difluoromethyl group. This can be done using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)[4-(Trifluoromethyl)phenyl]cyclopropylmethylamine
- (1R)[4-(Chloromethyl)phenyl]cyclopropylmethylamine
- (1R)[4-(Bromomethyl)phenyl]cyclopropylmethylamine
Uniqueness
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased stability and lipophilicity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
(R)-cyclopropyl-[4-(difluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10(14)7-1-2-7/h3-7,10-11H,1-2,14H2/t10-/m1/s1 |
Clé InChI |
KFNXPRRRVDQXJM-SNVBAGLBSA-N |
SMILES isomérique |
C1CC1[C@H](C2=CC=C(C=C2)C(F)F)N |
SMILES canonique |
C1CC1C(C2=CC=C(C=C2)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)

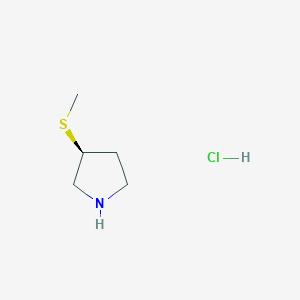
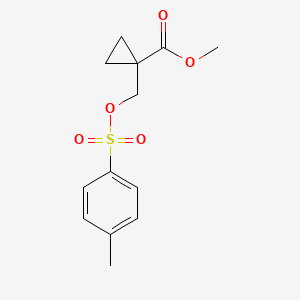
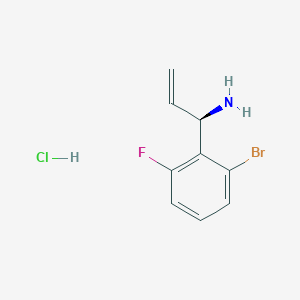
![2,5-Dibromo-6-methylbenzo[d]thiazole](/img/structure/B13036507.png)
![Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
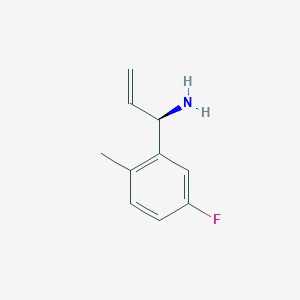
![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13036527.png)
